4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid, also known as TFMB, is a synthetic compound that belongs to the class of amino acids. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid exerts its pharmacological effects through the activation of GABA receptors. It has been shown to enhance GABAergic neurotransmission, which results in the inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anticonvulsants and anxiolytics.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This compound has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. These effects result in the inhibition of neuronal activity, which produces the anticonvulsant and anxiolytic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, this compound has some limitations. It has a relatively short half-life, which limits its usefulness for long-term studies. Additionally, this compound has a low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid. One area of interest is the development of more potent and selective GABA receptor agonists. Additionally, there is interest in investigating the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the pharmacological effects of this compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid can be synthesized through a multi-step process that involves the reaction of furan-3-ylmethanol with N-methylmorpholine-N-oxide (NMMO) to yield the corresponding N-oxide. This intermediate is then reacted with 4,4,4-trifluoro-3-buten-2-one to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c1-14(5-7-2-3-17-6-7)8(4-9(15)16)10(11,12)13/h2-3,6,8H,4-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPCQBOPGKTWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.